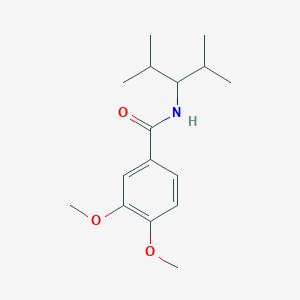
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide has been found to act as a selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. By blocking this receptor, this compound has the potential to alleviate pain and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce pain and inflammation in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorophenyl)-4-(phenylethynyl)benzamide in lab experiments is its high selectivity for the TRPV1 receptor, which allows for more precise targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-4-(phenylethynyl)benzamide. One area of focus could be the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Additionally, further research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to fully understand the potential diagnostic applications of this compound in cancer imaging.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-(phenylethynyl)benzamide involves the reaction of 4-fluoroaniline with 4-iodophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as a diagnostic tool in cancer imaging.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO/c22-19-12-14-20(15-13-19)23-21(24)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYXTBKDWLWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)


![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)



